Phenyl cyclohexanepropionate
Description
However, structurally related compounds, such as allyl cyclohexanepropionate, methyl cyclohexanepropionate, and ethyl cyclohexanepropionate, are well-characterized in industrial, pharmaceutical, and entomological contexts. These esters share a cyclohexanepropionate backbone but differ in their ester substituents, leading to distinct physicochemical properties and applications. This article focuses on these analogs, leveraging available data to draw comparisons.
Properties
CAS No. |
94157-86-5 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
phenyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C15H20O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
InChI Key |
RNUPUCDUAIHDBO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)CCC(=O)OC2=CC=CC=C2 |
Other CAS No. |
94157-86-5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogenation of Cinnamic Acid Derivatives
The hydrogenation of methyl cinnamate to methyl cyclohexylpropionate is a critical precursor step for synthesizing cyclohexylpropionate esters. Key parameters include:
| Parameter | Optimal Conditions (Raney Ni Catalyst) | Yield/Outcome | Source |
|---|---|---|---|
| Temperature | 60–140°C | >90% conversion | |
| Pressure | 0.2–10 MPa | 90–95% yield | |
| Catalyst Loading | 0.01–0.1 wt% (Raney Ni) | Chrom. purity >99% |
This reaction proceeds via catalytic hydrogenation of the aromatic ring and double bond (Figure 3 in ), with palladium and ruthenium catalysts showing higher activity for double-bond reduction compared to platinum .
Esterification of Cyclohexylpropionic Acid
Direct esterification of 3-cyclohexylpropionic acid with allyl alcohol (5:1 molar excess) using p-toluenesulfonic acid yields allyl cyclohexylpropionate:
| Parameter | Conditions | Outcome | Source |
|---|---|---|---|
| Solvent | Hexane (azeotropic agent) | 100% conversion | |
| Reaction Time | 4–6 hours | Purity >99% | |
| Temperature | 69–74°C | No residual acid |
This method avoids the need for intermediate purification of methyl esters .
Biological Activity of Structural Analogues
3-Arylpropionate esters demonstrate acaricidal activity against Psoroptes cuniculi. For example:
| Compound | EC₅₀ (μg/mL) | Structure-Activity Insight | Source |
|---|---|---|---|
| Ethyl 3-phenylpropionate | 12.4 | Electron-withdrawing groups ↑ activity | |
| Methyl 3-(4-Cl-phenyl)propionate | 8.7 | Halogen substitution enhances potency |
Such analogues are synthesized via NaBH₄/CuCl-mediated reduction of α,β-unsaturated esters .
Analytical Characterization
Comparison with Similar Compounds
Key Findings :
- Interference Resistance : Unlike phenylephrine formulations, cyclohexanepropionates show minimal interference from excipients (e.g., glucose, starch) in industrial applications .
Industrial and Environmental Considerations
- Allyl Cyclohexanepropionate : Requires stringent safety protocols in cosmetics due to irritation risks .
- Methyl Cyclohexanepropionate : Environmental persistence is a concern in agricultural pest management .
- Regulatory Status : GRAS (Generally Recognized as Safe) for food-grade allyl derivatives under controlled concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
